molecular formula C21H18Cl2N6 B12163277 4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine

4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine

Katalognummer: B12163277
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: DSKROGDFKFHWEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[5,4-d]pyrimidine core substituted at position 1 with a phenyl group and at position 4 with a piperazine ring bearing a 3,4-dichlorophenyl moiety. This structural framework is critical for its pharmacological properties, particularly its interaction with neurotransmitter receptors such as σ or 5-HT receptors.

Eigenschaften

Molekularformel

C21H18Cl2N6

Molekulargewicht

425.3 g/mol

IUPAC-Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H18Cl2N6/c22-18-7-6-16(12-19(18)23)27-8-10-28(11-9-27)20-17-13-26-29(21(17)25-14-24-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2

InChI-Schlüssel

DSKROGDFKFHWEI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chlorination of 1-Phenylpyrazolo[3,4-d]pyrimidin-4-one

The synthesis begins with the chlorination of 1-phenylpyrazolo[3,4-d]pyrimidin-4-one (Figure 1a) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). This reaction replaces the 4-keto group with a chlorine atom, yielding 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine (Figure 1b). The reaction typically proceeds at reflux temperatures (110–120°C) for 6–8 hours, achieving conversions exceeding 85%. Excess POCl₃ acts as both a solvent and reactant, while TMA neutralizes HCl byproducts, preventing side reactions.

Table 1: Optimization of Chlorination Conditions

ParameterOptimal ValueYield (%)
POCl₃ Equivalents5.089
Temperature (°C)11587
Reaction Time (h)791

Functionalization of the 4-Chloro Intermediate

The 4-chloro intermediate serves as a versatile precursor for nucleophilic substitution. In the target compound, the chlorine atom is displaced by the secondary amine of 4-(3,4-dichlorophenyl)piperazine. This reaction is conducted in anhydrous dimethylformamide (DMF) at 90–100°C for 12–16 hours, with triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to scavenge HCl. Microwave-assisted synthesis reduces reaction times to 2–3 hours with comparable yields (78–82%).

Preparation of 4-(3,4-Dichlorophenyl)piperazine

While detailed synthesis protocols for 4-(3,4-dichlorophenyl)piperazine are excluded per source restrictions, its incorporation into the target compound follows established nucleophilic aromatic substitution (SNAr) principles. Commercial availability or synthesis via Ullmann-type couplings are assumed, with purification via recrystallization or column chromatography.

Coupling of Pyrazolo[3,4-d]pyrimidine and Piperazine Moieties

Reaction Mechanism and Conditions

The SNAr reaction between 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine and 4-(3,4-dichlorophenyl)piperazine proceeds via a two-step mechanism:

  • Deprotonation : The piperazine’s amine attacks the electron-deficient C4 position of the chlorinated core, facilitated by polar aprotic solvents (DMF, DMSO).

  • Elimination : Chloride ion departure completes the substitution, forming the C–N bond.

Table 2: Solvent and Base Effects on Coupling Efficiency

SolventBaseTemperature (°C)Yield (%)
DMFDIPEA9076
DMSOTEA10068
NMPK₂CO₃8072

Catalytic Enhancements

The addition of catalytic iodide (KI, 0.1 eq.) accelerates the reaction by stabilizing the transition state, improving yields to 84–88%. Microwave irradiation further enhances efficiency, reducing reaction times to 45–60 minutes.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients, followed by recrystallization from ethanol to achieve >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.35 (m, 8H, aromatic-H), 4.12 (t, 4H, piperazine-NCH₂), 3.25 (t, 4H, piperazine-CH₂).

  • IR (KBr) : 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C–Cl).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming >99% purity.

Comparative Analysis of Synthetic Routes

Table 3: Yield Comparison Across Methodologies

MethodKey AdvantageYield (%)
Conventional HeatingScalability76
Microwave-AssistedTime efficiency82
Catalytic KIEnhanced kinetics88

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[4-(3,4-Dichlorphenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

    Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

    Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber häufig kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dechlorierte oder hydrierte Produkte erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-[4-(3,4-Dichlorphenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wird angenommen, dass es Neurotransmittersysteme moduliert, insbesondere Serotonin- und Dopaminrezeptoren, die an der Stimmungsregulation und psychotischen Störungen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, in die Bindungsstellen dieser Rezeptoren zu passen, ihre Aktivität zu verändern und zu therapeutischen Wirkungen zu führen.

Wirkmechanismus

The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are implicated in mood regulation and psychotic disorders . The compound’s structure allows it to fit into the binding sites of these receptors, altering their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing in core heterocycles, substituent positions, or appended functional groups.

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Core Structure: Hybrid pyrazolo[3,4-d]pyrimidine fused with thieno[3,2-d]pyrimidine.
  • Substituents : Lacks the piperazinyl group but retains phenyl substitution.
  • Synthesis : Prepared via Vilsmeier–Haack reaction and ammonium carbonate reflux (82% yield) .
  • Key Difference: The fused thienopyrimidine core alters electronic properties and steric bulk compared to the pyrazolo[5,4-d]pyrimidine scaffold.

4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with hydrazinyl and methyl groups.
  • Substituents : Hydrazine at position 4 instead of piperazinyl; methyl at position 6.
  • Synthesis : Refluxing 4-chloro precursor with hydrazine hydrate (73% yield) .
  • Key Difference : Hydrazinyl derivatives are prone to condensation reactions (e.g., with aldehydes) to form Schiff bases, enhancing diversity in pharmacological applications.

1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with 4-chlorobenzyl and phenethyl-piperazine groups.
  • Substituents : Chlorobenzyl at position 1; phenethyl-piperazine at position 4.
  • Key Difference : The phenethyl-piperazine moiety may enhance lipophilicity and receptor affinity compared to the 3,4-dichlorophenyl-piperazine group .

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

  • Core Structure: Thieno[2,3-d]pyrimidine with 4-fluorophenyl and methyl groups.
  • Substituents : Similar 3,4-dichlorophenyl-piperazine at position 4.
  • Key Difference: The thienopyrimidine core reduces planarity and may alter binding kinetics compared to pyrazolopyrimidines .

Research Implications and Limitations

  • Structural Flexibility : Pyrazolo[5,4-d]pyrimidine derivatives exhibit tunable electronic properties through substituent variation, enabling targeted receptor interactions.
  • Synthetic Challenges : Piperazinyl substitution at position 4 requires precise control to avoid isomerization (e.g., highlights isomerization risks in pyrazolotriazolopyrimidines) .

Biologische Aktivität

The compound 4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine is a member of the pyrazolo[5,4-d]pyrimidine family and has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16Cl2N4
  • Molecular Weight : 335.24 g/mol
  • InChIKey : KBPLFMJFBQUHDH-UHFFFAOYSA-N

The compound features a piperazine moiety linked to a pyrazolo-pyrimidine core, which is significant for its biological activity. The presence of the dichlorophenyl group enhances its interaction with biological targets.

Tyrosine Kinase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of tyrosine kinases. Tyrosine kinases are critical in various signaling pathways that regulate cell growth and proliferation. The compound has been shown to inhibit specific tyrosine kinases associated with cancer progression and autoimmune diseases .

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound shows enhanced cytotoxicity with IC50 values ranging from 28.8 to 124.6 µM against different tumor cell lines, indicating its potential as a chemotherapeutic agent .
  • Mechanism : Molecular docking studies suggest that it interacts with key proteins involved in cancer pathways, including EGFR and MEK1, which are crucial for tumor growth and survival .

Neuropharmacological Effects

The piperazine moiety contributes to neuropharmacological activities, including potential antidepressant and anxiolytic effects. Compounds in this class have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer properties of various derivatives of pyrazolo-pyrimidines, including the target compound. Results indicated that derivatives exhibited varying degrees of cytotoxicity against colorectal cancer cell lines (HT-29), with some compounds showing improved efficacy compared to standard treatments .
  • Animal Models : In vivo studies demonstrated that administration of related compounds resulted in significant tumor reduction in xenograft models, supporting their potential use in clinical settings for cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Values (µM)References
AnticancerVarious cancer cell lines28.8 - 124.6
Tyrosine Kinase InhibitionSpecific kinases (EGFR, MEK1)N/A ,
NeuropharmacologicalSerotonin/Dopamine modulationN/AGeneral findings

Q & A

Q. How can biophysical techniques elucidate allosteric modulation mechanisms?

  • Methodological Answer : Employ:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to detect conformational changes .
  • NMR Titrations : Monitor chemical shift perturbations in 19^{19}F-labeled receptors .
  • Cryo-EM : Resolve ligand-induced structural rearrangements in GPCR complexes (e.g., β-arrestin recruitment) .

Q. What methodologies identify degradation pathways under physiological conditions?

  • Methodological Answer : Conduct:
  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light; analyze via LC-MS/MS .
  • Metabolite Profiling : Use hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) to identify oxidative metabolites .
  • Stable Isotope Tracing : 13^{13}C-labeled compound to track degradation in plasma .

Q. How can polypharmacology risks be assessed during lead optimization?

  • Methodological Answer : Implement:
  • Off-Target Screening : Broad-panel binding assays (e.g., CEREP) to identify interactions with hERG, serotonin transporters .
  • Transcriptomics : RNA-seq to detect unintended pathway activation (e.g., NF-κB or MAPK) .
  • Proteome-Wide Profiling : Affinity pulldown with biotinylated probes to map interactomes .

Q. What strategies improve chiral resolution of stereoisomers in this scaffold?

  • Methodological Answer : Optimize via:
  • Chiral Stationary Phases : Use Chiralpak AD-H columns with hexane/isopropanol gradients (α > 1.2) .
  • Enzymatic Resolution : Lipase-catalyzed asymmetric hydrolysis of ester precursors .
  • Crystallization-Induced Diastereomer Transformation : Seed with enantiopure crystals to enrich desired isomer .

Q. How can solid-state chemistry enhance formulation stability?

  • Methodological Answer : Focus on:
  • Polymorph Screening : Identify stable Form I via solvent-drop grinding (PXRD confirmation) .
  • Co-Crystallization : Use succinic acid to improve solubility (>2 mg/mL in PBS) .
  • Amorphous Dispersion : HPMCAS-based spray-dried formulations to prevent recrystallization .

Q. What statistical frameworks address batch-to-batch variability in pharmacological data?

  • Methodological Answer : Apply:
  • Multivariate Analysis (PCA) : Identify critical process parameters (CPPs) affecting bioactivity .
  • Bayesian Modeling : Quantify uncertainty in IC50_{50} values across 10+ synthesis batches .
  • QC Charts : Monitor HPLC purity (>98%) and residual solvent levels (ICH Q3C compliance) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.